molecular formula C8H11NO3 B14046990 6-Amino-2,3-dimethoxyphenol

6-Amino-2,3-dimethoxyphenol

Cat. No.: B14046990
M. Wt: 169.18 g/mol
InChI Key: PQFYZFNXQANCKB-UHFFFAOYSA-N
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Description

6-Amino-2,3-dimethoxyphenol is a phenolic organic compound of interest in chemical and pharmaceutical research. This aminophenol derivative features a benzene ring substituted with hydroxyl, amino, and two methoxy functional groups, making it a valuable building block for synthesizing more complex molecules. As a multifunctional scaffold, it can be used in the development of heterocyclic compounds and active pharmaceutical intermediates (APIs) . Similar dimethoxyphenol structures are known to serve as substrates in enzymatic studies, particularly for investigating the activity of peroxidases and other oxidoreductases . Researchers utilize these compounds to study reaction mechanisms and kinetics. Compounds in this class may be light-sensitive and prone to oxidation; it is recommended to store the material in a dark place under an inert atmosphere at room temperature to ensure stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-2,3-dimethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-11-6-4-3-5(9)7(10)8(6)12-2/h3-4,10H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFYZFNXQANCKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)N)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 6 Amino 2,3 Dimethoxyphenol and Its Derivatives

Strategies for Regioselective Amination of Dimethoxyphenol Scaffolds

Achieving regioselectivity in the amination of dimethoxyphenol scaffolds is paramount to ensure the desired isomer is obtained. The directing effects of the hydroxyl and methoxy (B1213986) groups play a significant role in determining the position of the incoming amino group.

Nitro-Reduction Pathways to 6-Amino-2,3-dimethoxyphenol

A common and effective method for the synthesis of this compound involves a two-step process: nitration followed by reduction. The nitration of 2,3-dimethoxyphenol (B146663) introduces a nitro group onto the aromatic ring. Subsequent reduction of this nitro intermediate yields the desired amino group.

The regioselectivity of the initial nitration is influenced by the directing effects of the existing substituents. The hydroxyl group is an ortho-, para-director, while the methoxy groups also direct to ortho and para positions. In the case of 2,3-dimethoxyphenol, the position para to the hydroxyl group (C6) is activated, leading to the formation of 2,3-dimethoxy-6-nitrophenol.

The reduction of the nitro group can be accomplished using various reagents. Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) with hydrogen gas, is a widely used method. Other reducing agents like iron powder in acidic medium or sodium dithionite (B78146) can also be effective. The general mechanism for nitro reduction involves a stepwise process, proceeding through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine. google.commdpi.com

A key advantage of this pathway is the high regioselectivity often achieved in the initial nitration step, which directly translates to the selective formation of the 6-amino isomer.

Direct Amination Approaches and Challenges

Direct amination of the 2,3-dimethoxyphenol scaffold presents an alternative, more atom-economical route. However, this approach is often met with challenges related to regioselectivity and harsh reaction conditions.

Direct amination methods can involve reacting the phenol (B47542) with an aminating agent, such as ammonia (B1221849) or an amine, in the presence of a catalyst. Transition metal catalysts, including those based on palladium or copper, have been explored for such transformations. nih.gov Photocatalysis has also emerged as a promising strategy for the direct amination of phenols. chemrxiv.org

A significant challenge in the direct amination of 2,3-dimethoxyphenol is controlling the position of amination. The presence of multiple activating groups can lead to a mixture of isomers, necessitating complex purification procedures. The inherent reactivity of the phenol and the potential for side reactions, such as oxidation, further complicate these approaches. researchgate.net Overcoming these challenges often requires careful optimization of reaction parameters, including the choice of catalyst, solvent, and temperature.

Multi-Step Synthesis of Complex Derivatives Incorporating this compound Moiety

The this compound scaffold serves as a versatile platform for the synthesis of more complex derivatives through modifications at its three key functional groups: the amine, the phenolic hydroxyl, and the dimethoxy substituents. orientjchem.orggoogle.comorientjchem.org

Derivatization via Amine Functionality

The primary amino group of this compound is a nucleophilic center that readily participates in a variety of chemical transformations, allowing for the introduction of diverse functionalities.

Table 1: Common Derivatization Reactions of the Amine Group

Reaction TypeReagentsFunctional Group Introduced
AcylationAcyl chlorides, AnhydridesAmide
AlkylationAlkyl halides, Reductive amination with aldehydes/ketonesSecondary/Tertiary Amine
SulfonylationSulfonyl chloridesSulfonamide
Urea (B33335)/Thiourea (B124793) FormationIsocyanates, IsothiocyanatesUrea, Thiourea
Schiff Base FormationAldehydes, KetonesImine (Schiff Base)

For instance, acylation with various acyl chlorides or anhydrides leads to the formation of corresponding amides. Alkylation, either through direct reaction with alkyl halides or via reductive amination with aldehydes and ketones, can be employed to generate secondary or tertiary amines. nih.gov The synthesis of sulfonamides is achieved through the reaction with sulfonyl chlorides. Furthermore, the amino group can react with isocyanates and isothiocyanates to form urea and thiourea derivatives, respectively. orientjchem.org The condensation with aldehydes or ketones yields imines, also known as Schiff bases. orientjchem.org

Modifications of the Phenolic Hydroxyl Group

The phenolic hydroxyl group offers another site for derivatization, primarily through reactions that target its acidic proton or its nucleophilic oxygen atom.

Table 2: Common Derivatization Reactions of the Phenolic Hydroxyl Group

Reaction TypeReagentsFunctional Group Introduced
Etherification (Williamson)Alkyl halides, BaseEther
Esterification (Fischer)Carboxylic acids, Acid catalystEster
AcylationAcyl chlorides, AnhydridesEster
ProtectionProtecting group reagents (e.g., benzyl (B1604629) bromide, silyl (B83357) chlorides)Protected Hydroxyl Group

Etherification, typically under Williamson conditions using an alkyl halide and a base, results in the formation of an ether linkage. Esterification can be achieved by reaction with a carboxylic acid under acidic catalysis (Fischer esterification) or more readily with acyl chlorides or anhydrides. google.com In multi-step syntheses, it is often necessary to protect the phenolic hydroxyl group to prevent unwanted side reactions. Common protecting groups include benzyl ethers or various silyl ethers, which can be selectively removed later in the synthetic sequence. google.com

Alterations to the Dimethoxy Substituents

Modifying the methoxy groups on the this compound ring is the most challenging of the derivatization strategies. The C-O bonds of the methoxy groups are generally stable and require harsh conditions to cleave.

Catalytic Systems and Reaction Conditions for Optimized Synthesis

The efficient synthesis of this compound often relies on the reduction of a nitro-substituted precursor. The choice of catalyst and optimization of reaction conditions are paramount to achieving high yields and selectivity.

Palladium on carbon (Pd/C) is a widely employed and highly effective heterogeneous catalyst for the reduction of nitroarenes to their corresponding anilines. samaterials.comcommonorganicchemistry.com The catalytic cycle for the hydrogenation of nitro compounds over Pd/C involves the adsorption of hydrogen gas onto the palladium surface, followed by the interaction of the nitro compound with the activated hydrogen. This process facilitates the reduction of the nitro group to an amino group.

The key advantages of using Pd/C include:

High Activity and Selectivity: Pd/C exhibits excellent catalytic activity, enabling the reduction to proceed under mild conditions of temperature and pressure. samaterials.commasterorganicchemistry.com It often provides high selectivity towards the formation of the desired amine.

Ease of Separation: As a heterogeneous catalyst, Pd/C can be easily separated from the reaction mixture by filtration, allowing for catalyst recycling and simplification of the purification process. tandfonline.com

Versatility: Pd/C is effective for the reduction of a wide range of nitro compounds, including those with other functional groups, although its high reactivity can sometimes lead to the reduction of other sensitive moieties. commonorganicchemistry.com

The general mechanism for the Pd/C-catalyzed reduction of a nitroarene to an amine involves a series of steps on the catalyst surface. While the exact mechanism can be complex and dependent on specific reaction conditions, it is generally understood to proceed through intermediates such as nitroso and hydroxylamino species before the final amine product is formed.

For the synthesis of this compound, the precursor would typically be 6-nitro-2,3-dimethoxyphenol. The reduction using H₂ gas in the presence of a Pd/C catalyst would proceed as follows:

Reaction Scheme: Reduction of 6-nitro-2,3-dimethoxyphenol

Starting Material: 6-nitro-2,3-dimethoxyphenol

Catalyst: Palladium on Carbon (Pd/C)

Reagent: Hydrogen (H₂)

Product: this compound

Microreactor technology offers significant advantages for the synthesis of fine chemicals, including derivatives of this compound. researchgate.net These miniaturized continuous-flow reactors provide superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, particularly for highly exothermic reactions like nitrations. researchgate.net

A patented method for the synthesis of 2,6-dimethoxyphenol (B48157), a related compound, utilizes a microreactor for the etherification of pyrogallic acid with dimethyl carbonate. google.com This approach achieves a high yield (86%) and purity (97%) with a continuous production capability. google.com Similar microreactor setups can be envisioned for the synthesis and subsequent modification of this compound and its derivatives, offering benefits such as:

Improved Yield and Purity: The precise control over temperature, pressure, and residence time in a microreactor can lead to higher yields and fewer byproducts. researchgate.net

Enhanced Safety: The small reaction volumes inherent to microreactors minimize the risks associated with handling hazardous reagents and exothermic reactions. researchgate.net

Scalability: Scaling up production is often more straightforward with microreactors, as it involves parallelizing multiple reactor units rather than redesigning large batch reactors. researchgate.net

Research has demonstrated the use of microreactors for various catalytic reactions, including the reduction of p-nitrophenol to p-aminophenol using nanoparticle catalysts. acs.org This highlights the potential for adapting microreactor technology for the continuous-flow synthesis of this compound from its nitro precursor. The mechanochemical synthesis of platinum nanosheets in a microreactor has also been reported, which showed high catalytic activity for the reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318). acs.org

Table 1: Example of Microreactor Synthesis of a Related Dimethoxyphenol google.com

ParameterValue
ReactantsPyrogallic acid, Dimethyl carbonate
Molar Ratio (Pyrogallic acid:Dimethyl carbonate)1:2.1
CatalystTetrabutylammonium bromide (TBAB)
Catalyst Loading0.5 mol%
Temperature120–140°C
Pressure5 MPa
Flow Rate2 mL/min
Yield of 2,6-dimethoxyphenol86%
Purity of 2,6-dimethoxyphenol97%

The choice of solvent and the reaction temperature are critical parameters that significantly influence the rate, yield, and selectivity of the synthesis of this compound.

Solvent Effects: The polarity of the solvent can have a pronounced effect on the reduction of nitro compounds. Studies on the reduction of 4-nitrophenol have shown that the reaction rate increases with increasing solvent polarity, with water often being the most effective solvent. nih.gov This is attributed to the increased activity of the nitro compound in polar solvents. nih.gov However, the presence of certain organic co-solvents, such as methanol, ethanol, or isopropanol, can decrease the reaction rate. nih.gov

The choice of solvent also depends on the specific reducing agent and catalyst used. For instance, in the reduction of nitroarenes, solvents like methanol, ethanol, and water have been tested, with varying results depending on the catalyst system. researchgate.net The electrochemical reduction of nitroanilines is also influenced by the solvent's acceptor properties. rsc.org

Temperature Optimization: Reaction temperature is a crucial factor that needs to be carefully controlled. While higher temperatures generally increase the reaction rate, they can also lead to the formation of undesired byproducts and decomposition of the product or reactants. For catalytic hydrogenations, elevated temperatures may be required for difficult reductions. masterorganicchemistry.com However, for many nitro reductions, the reaction can be carried out at or near room temperature. Optimization studies are essential to find the ideal temperature that balances reaction speed with selectivity and yield. For example, in the microreactor synthesis of 2,6-dimethoxyphenol, a temperature range of 120-140°C was found to be optimal. google.com

Table 2: Influence of Solvent on Nitrobenzene Reduction Yield researchgate.net

SolventYield (%) after 15 min
EthanolNo reaction
Methanol65
Water75

Green Chemistry Principles in the Synthesis of this compound Analogs

The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact and enhance sustainability. sigmaaldrich.comresearchgate.net For the synthesis of analogs of this compound, several green chemistry principles can be applied:

Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical fluids is a key principle. ijpsjournal.com For instance, using water as a solvent for nitro group reductions can be a more environmentally friendly approach. acs.org The use of non-toxic reagents, such as dimethyl carbonate as a methylating agent instead of the more hazardous dimethyl sulfate, is another important consideration. google.com

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as it reduces waste. acs.org Heterogeneous catalysts like Pd/C are advantageous as they can be easily recovered and reused. tandfonline.com Biocatalysis, using enzymes like laccases, can also be employed for the synthesis of phenolic compounds and their derivatives under mild and environmentally friendly conditions. nih.gov

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org This involves choosing reactions that are highly selective and minimize the formation of byproducts.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. ijpsjournal.com Microwave-assisted synthesis can also be a more energy-efficient alternative to conventional heating. ijpsjournal.com

Use of Renewable Feedstocks: While not directly applicable to the core structure of this compound, the synthesis of its analogs could potentially involve reagents derived from renewable resources. ijpsjournal.com

Reduction of Derivatives: Minimizing the use of protecting groups and other temporary modifications can reduce the number of synthetic steps and the amount of waste generated. sigmaaldrich.comacs.org

By incorporating these principles, the synthesis of this compound and its analogs can be made more sustainable and environmentally responsible.

Chemical Reactivity and Mechanistic Investigations of 6 Amino 2,3 Dimethoxyphenol

Oxidative Transformations of 6-Amino-2,3-dimethoxyphenol

The oxidative behavior of aminophenols is a key area of their chemical study, and this compound is no exception. Its structural features, including the electron-donating amino and methoxy (B1213986) groups, make it susceptible to oxidation through various pathways.

Laccases (EC 1.10.3.2) are a class of multi-copper oxidases that are known to catalyze the one-electron oxidation of a wide range of phenolic and anilinic substrates. nih.gov The process involves the reduction of molecular oxygen to water. nih.govmdpi.com While direct studies on the laccase-mediated oxidation of this compound are not extensively detailed in the provided results, the reactivity of analogous compounds like 2,6-dimethoxyphenol (B48157) (2,6-DMP) provides significant insights. Laccases are known to oxidize methoxy-substituted phenols, and in many cases, these are better substrates than diphenols. oup.com

The general mechanism for laccase-catalyzed oxidation involves two primary stages:

Enzyme-Catalyzed Generation of Radicals: The laccase enzyme facilitates the oxidation of the phenolic substrate, leading to the formation of phenoxy radicals and quinones. mdpi.com

Spontaneous Non-Enzymatic Coupling: These highly reactive radical intermediates then undergo spontaneous coupling reactions, forming C-O or C-C covalent bonds. mdpi.com This can lead to the formation of dimers, trimers, and eventually oligomers or polymers. mdpi.com

In the case of 2,6-dimethoxyphenol, laccase catalysis oxidizes it to phenoxy radicals, which then stabilize through resonance to form para-radical species. researchgate.net These radicals subsequently couple to form a symmetrical C-C linked dimer, 3,3′,5,5′-tetramethoxy biphenyl-4,4′-diol. researchgate.net Given the structural similarities, a comparable pathway can be anticipated for this compound, likely involving the formation of amino-substituted phenoxy radicals.

The following table summarizes the typical products from laccase-mediated oxidation of related phenolic compounds.

Substrate Enzyme Key Products
2,6-Dimethoxyphenol Laccase 3,3′,5,5′-tetramethoxy biphenyl-4,4′-diol, 3,3′,5,5′-tetramethoxydiphenoquinone
Ferulic Acid Laccase from Trametes pubescens 2,3-dihydrobenzofuran derivatives

The radical species generated during the oxidation of this compound are key intermediates in the formation of larger molecules. The coupling of these radicals is a spontaneous process that leads to a variety of dimeric and oligomeric structures.

The nature of the substituents on the aromatic ring plays a crucial role in directing the regioselectivity of the coupling. For 2,6-dimethoxyphenol, the presence of two methoxy groups directs the coupling to the C-C bond formation between the para positions of two radical molecules. researchgate.net This results in the formation of 3,3′,5,5′-tetramethoxy biphenyl-4,4′-diol. researchgate.net In some cases, further oxidation of this dimer can lead to the corresponding quinone. researchgate.net

In a similar vein, the enzymatic oxidation of other phenolic compounds, such as syringaldehyde (B56468) and methylsyringate, primarily proceeds through C-O coupling reactions to form dimeric and trimeric structures. researchgate.net For this compound, the presence of the amino group in addition to the methoxy groups would likely influence the sites of radical coupling, potentially leading to a mixture of C-C and C-N coupled products. The formation of insoluble oligomeric material is also a common outcome in such reactions. acs.org

The table below outlines the types of linkages formed from the radical coupling of various phenolic precursors.

Precursor Linkage Type Product Class
2,6-Dimethoxyphenol C-C Biphenyl diol
Sinapyl Alcohol β–β Lignan (Syringaresinol)

The oxidation potential of a substituted phenol (B47542) or aniline (B41778) is highly dependent on the nature and position of the substituents on the aromatic ring. rsc.org Electron-donating groups, such as amino and methoxy groups, generally lower the oxidation potential, making the compound easier to oxidize.

The electrochemical oxidation of catechols in the presence of nucleophiles can lead to the formation of heterocyclic compounds through a Michael addition/ring closure sequence. beilstein-journals.org Anodically generated 1,2-benzoquinones can react with C,H-acidic compounds to form benzofuran (B130515) derivatives. beilstein-journals.org Given the structure of this compound, its electrochemical oxidation could potentially lead to quinone-imine intermediates, which are highly reactive and can undergo further reactions.

Proton-coupled electron transfer (PCET) is another important mechanism in the electrochemical oxidation of phenols and anilines. acs.orgnih.gov The transfer of an electron and a proton can occur in a concerted or stepwise manner, and this can significantly influence the reaction pathway and the products formed. nih.gov

The following table presents the oxidation potentials of some relevant phenolic and anilinic compounds.

Compound Oxidation Potential (Ep in V) Reference
Aniline Varies with conditions rsc.org
Phenol Varies with conditions rsc.org
4-Aminophenol (B1666318) Reversible, (Epa + Epc)/2 rsc.org

Reaction Mechanisms Involving the Aromatic Amine Group

The amino group of this compound is a key functional group that participates in a variety of chemical transformations, including condensation, acylation, and sulfonylation reactions.

The reaction of primary amines with aldehydes and ketones to form imines, commonly known as Schiff bases, is a fundamental transformation in organic chemistry. cabidigitallibrary.org This condensation reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. sci-hub.se

While direct examples of Schiff base formation with this compound are not present in the search results, the synthesis of Schiff bases from other aminophenols and aromatic amines is well-documented. isroset.orggrafiati.com For instance, a novel Schiff base ligand, 4-((E)-(benzo[d]thiazol-2-ylimino)methyl)-2,6-dimethoxyphenol, was synthesized via microwave-assisted condensation of 2-aminobenzothiazole (B30445) and the corresponding aldehyde. isroset.org Another study reports the synthesis of 6-amino-2-[(4-(dimethylamino)benzylidene)amino]hexanoic acid by condensing N,N-dimethylaminobenzaldehyde with lysine. cabidigitallibrary.orgresearchgate.net

The formation of a Schiff base from this compound would involve the reaction of its primary amino group with an aldehyde or ketone. The general mechanism for this reaction is as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a carbinolamine intermediate.

Dehydration: The hydroxyl group of the carbinolamine is protonated and subsequently eliminated as a water molecule, leading to the formation of an iminium ion.

Deprotonation: A base removes a proton from the nitrogen atom, resulting in the final Schiff base product.

The Mannich reaction is another important condensation reaction that involves an amine, a non-enolizable aldehyde (like formaldehyde), and a compound containing an active hydrogen. beilstein-journals.org While a classical Mannich reaction might not be directly applicable, modified versions where an electron-rich aromatic compound replaces the C-H acid are known. beilstein-journals.org

The table below provides examples of Schiff bases synthesized from various amines and carbonyl compounds.

Amine Component Carbonyl Component Schiff Base Product
2-Aminobenzothiazole Substituted Aldehyde 4-((E)-(benzo[d]thiazol-2-ylimino)methyl)-2,6-dimethoxyphenol
Lysine N,N-Dimethylaminobenzaldehyde 6-amino-2-[(4-(dimethylamino)benzylidene)amino]hexanoic acid
Isatin Aniline 3-(phenylimino)indolin-2-one

The amino group of this compound can readily undergo acylation and sulfonylation reactions with acylating and sulfonylating agents, respectively. These reactions result in the formation of amides and sulfonamides.

Acylation is typically carried out using acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) in the presence of a base. The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or acetate). Studies on the pyridine-catalyzed acylation of phenolic model compounds like guaiacol (B22219) and 2,6-dimethoxyphenol with carboxylic acid anhydrides have been conducted to determine activation energies and entropies of activation. researchgate.net

Sulfonylation follows a similar mechanism, where the amino group reacts with a sulfonyl halide (e.g., benzenesulfonyl chloride) in the presence of a base to form a sulfonamide. The reaction of various dimethoxynaphthalenes with sulfur trioxide has been studied, highlighting the positional reactivity for sulfonation. researchgate.net

While specific examples of acylation and sulfonylation of this compound are not detailed in the provided search results, these are standard transformations for aromatic amines. The presence of the hydroxyl group on the ring means that competitive O-acylation or O-sulfonylation could occur, and the reaction conditions would need to be controlled to achieve selective N-functionalization.

The following table summarizes the general conditions for acylation and sulfonylation of amines.

Reaction Reagent Catalyst/Conditions Product
Acylation Acyl Halide or Acid Anhydride Base (e.g., Pyridine) Amide
Sulfonylation Sulfonyl Halide Base (e.g., Pyridine) Sulfonamide

Cyclization Reactions Leading to Fused Heterocyclic Systems

This compound is a valuable precursor in the synthesis of fused heterocyclic systems, particularly phenoxazines. These reactions often proceed through oxidative coupling mechanisms, which can be catalyzed by enzymes or chemical oxidants.

Laccase-mediated synthesis has emerged as an environmentally friendly route to phenoxazine (B87303) derivatives. researchgate.netresearchgate.net In the presence of laccase and oxygen, o-aminophenols can undergo oxidative coupling to form phenoxazinone structures. researchgate.netacs.org For instance, the reaction of various o-substituted arylamines with 2,5-dihydroxybenzoic acid derivatives, catalyzed by laccase from Pycnoporus cinnabarinus, yields phenoxazines through C-O bond formation. acs.org The mechanism involves an initial amination in the ortho-position, followed by bond formation between the hydroxyl group of the aminophenol and the aromatic ring. acs.org

Chemical methods for phenoxazine synthesis include the acid-catalyzed condensation of aminophenols and the ring closure of substituted diaryl ethers. thieme-connect.de Phenoxazines can also be synthesized from 2-aminophenols and chloronitrobenzenes. thieme-connect.de Furthermore, the reaction of o-aminophenols with quinones is a key method for producing phenoxazin-3-ones. thieme-connect.de The synthesis of more complex, fused acridine (B1665455) systems can also be achieved through cyclization reactions involving related aminophenol derivatives, highlighting the versatility of these precursors in building polycyclic structures. nih.gov

The table below summarizes different methods for the synthesis of fused heterocyclic systems from aminophenol derivatives.

Starting MaterialsReagents/CatalystProduct TypeRef
2-Aminophenol, 2-Aminophenol hydrochlorideHeatPhenoxazine acs.org
2-Aminophenols, ChloronitrobenzenesAcid catalysisPhenoxazine thieme-connect.de
o-Substituted arylamines, 2,5-Dihydroxybenzoic acid derivativesLaccase, OxygenPhenoxazine acs.org
3-Amino-4-hydroxybenzensulfonic acidLaccase (Cerrena unicolor)Phenoxazine dye researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution Patterns

The reactivity of this compound in electrophilic and nucleophilic aromatic substitution reactions is governed by the directing effects of its substituents: the amino (-NH2), hydroxyl (-OH), and two methoxy (-OCH3) groups. All of these are electron-donating groups, which activate the aromatic ring towards electrophilic attack and direct incoming electrophiles primarily to the ortho and para positions relative to the strongest activating group.

The amino and hydroxyl groups are strong activating groups, making the positions ortho and para to them particularly susceptible to electrophilic substitution. The methoxy groups also contribute to this activation. evitachem.com For example, in related dimethoxyphenols, electrophilic aromatic substitution is a common reaction, with the position of substitution influenced by the combined directing effects of the hydroxyl and methoxy groups. mdpi.commountainscholar.org In the case of this compound, the positions C4 and C5 are the most likely sites for electrophilic attack.

Nucleophilic aromatic substitution (SNAr) on the unmodified ring of this compound is generally unfavorable due to the high electron density of the aromatic ring. SNAr reactions typically require the presence of strong electron-withdrawing groups to stabilize the intermediate Meisenheimer complex, which are absent in this molecule. d-nb.info However, the amino group can act as a nucleophile in reactions. For instance, the amino group of similar aminophenols can participate in nucleophilic substitution reactions with suitable electrophiles.

The table below outlines the expected reactivity patterns for this compound.

Reaction TypeReactivityDirecting InfluenceLikely Position(s) of Substitution
Electrophilic Aromatic SubstitutionHighly activated-NH2, -OH, -OCH3 (ortho, para-directing)C4, C5
Nucleophilic Aromatic SubstitutionDeactivatedElectron-donating groups destabilize intermediateUnlikely on the unmodified ring

Stability and Degradation Pathways in Different Chemical Environments

The stability of this compound is influenced by its chemical environment, particularly pH and the presence of oxidizing agents. Phenolic compounds, in general, are susceptible to oxidation, and the presence of multiple electron-donating groups (amino, hydroxyl, and methoxy) on the aromatic ring of this compound makes it particularly prone to oxidation. evitachem.com

Oxidation can lead to the formation of quinone-type structures. evitachem.com In the presence of enzymes like laccase or other oxidizing agents, aminophenols are known to be oxidized to phenoxy radicals. These radicals can then undergo further reactions, such as dimerization or polymerization. researchgate.netresearchgate.net For instance, the laccase-catalyzed oxidation of 2,6-dimethoxyphenol results in the formation of a symmetrical C-C linked dimer, 3,3',5,5'-tetramethoxy biphenyl-4,4'-diol. researchgate.net A similar oxidative coupling pathway can be anticipated for this compound.

The stability is also pH-dependent. In acidic conditions, the amino group will be protonated to form an ammonium (B1175870) salt, which can alter the compound's reactivity and solubility. In basic conditions, the phenolic hydroxyl group can be deprotonated to form a phenoxide ion, which is even more susceptible to oxidation. Some aminophenol derivatives are noted to be stable with the exception of those having hydroxy or amino groups in positions that facilitate easy oxidation to phenoxazinones or imines. thieme-connect.de The stability of similar compounds like 3-amino-2,6-dimethylphenol (B1266368) in hair dye formulations has been a subject of study, indicating that the stability in specific applications is a key consideration. europa.eu

The degradation of phenolic compounds can also be achieved through biodegradation by microorganisms, particularly fungi from the Basidiomycota phylum, which produce phenol oxidase enzymes capable of breaking down these aromatic structures. researchgate.net

The table below summarizes the stability and potential degradation products of this compound in different environments.

ConditionPotential Reaction/Degradation PathwayPotential ProductsRef
Oxidizing agents (e.g., laccase, air)Oxidation of phenol and amino groupsQuinones, Phenoxy radicals, Dimers, Polymers evitachem.comresearchgate.net
Acidic pHProtonation of the amino groupAmmonium salt
Basic pHDeprotonation of the hydroxyl groupPhenoxide ion (more susceptible to oxidation)
Microbial environment (e.g., Basidiomycota fungi)Biodegradation via phenol oxidasesCleavage of the aromatic ring researchgate.net

Theoretical and Computational Chemistry Studies of 6 Amino 2,3 Dimethoxyphenol

Quantum Chemical Calculations for Electronic Structure Analysis (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic behavior of molecules. For a substituted phenol (B47542) like 6-Amino-2,3-dimethoxyphenol, DFT methods such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)) would be used to model its electronic structure accurately. materialsciencejournal.org

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations systematically alter the bond lengths, bond angles, and dihedral angles to find the conformation with the lowest potential energy. For this compound, this process would involve analyzing the rotational possibilities of the amino (-NH2) and methoxy (B1213986) (-OCH3) groups, as well as the hydroxyl (-OH) group, to identify the global minimum energy structure. This analysis is crucial as the molecular conformation dictates its physical and chemical properties.

Frontier Molecular Orbital (FMO) theory is a key framework for predicting a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate electrons. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the electron-donating amino and hydroxyl groups.

LUMO: Represents the ability of a molecule to accept electrons. The LUMO would likely be distributed over the benzene (B151609) ring, indicating regions susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. materialsciencejournal.org

ParameterDescriptionPredicted Significance for this compound
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating capability; higher energy suggests greater reactivity towards electrophiles.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting capability; lower energy suggests greater reactivity towards nucleophiles.
HOMO-LUMO Gap (ΔE) Energy difference between LUMO and HOMOA smaller gap implies lower kinetic stability and higher chemical reactivity.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule's surface, providing insights into its intermolecular interaction sites. uni-muenchen.denih.gov The map is color-coded to show different potential regions:

Red: Electron-rich regions (negative potential), indicating sites for electrophilic attack. For this compound, these areas would be concentrated around the oxygen atoms of the hydroxyl and methoxy groups and the nitrogen atom of the amino group. researchgate.net

Blue: Electron-poor regions (positive potential), indicating sites for nucleophilic attack. These would be located around the hydrogen atoms of the amino and hydroxyl groups.

Green: Neutral regions.

The MEP map is invaluable for predicting how the molecule will interact with other molecules, including solvents and biological receptors. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of bonding and charge distribution within a molecule. faccts.debohrium.com It examines the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the extent of intramolecular charge transfer (hyperconjugation). For this compound, significant NBO interactions would be expected between the lone pair orbitals of the oxygen and nitrogen atoms and the antibonding π* orbitals of the benzene ring, indicating substantial electron delocalization which contributes to the molecule's stability.

Spectroscopic Property Predictions via Computational Methods (e.g., TD-DFT for UV-Vis)

Computational methods can accurately predict various spectroscopic properties. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating electronic absorption spectra, such as UV-Vis spectra. researchgate.net The calculation predicts the electronic transitions between molecular orbitals, their corresponding excitation energies, and oscillator strengths (intensities). For this compound, TD-DFT calculations would likely predict strong π → π* transitions characteristic of substituted aromatic systems, with the exact absorption maxima (λmax) influenced by the electron-donating substituents. materialsciencejournal.org

Predicted TransitionWavelength Range (nm)Description
π → π ~200-400 nmElectronic transition from a bonding π orbital to an antibonding π orbital, typical for aromatic compounds.
n → π ~250-450 nmTransition of a non-bonding electron (from O or N) to an antibonding π orbital. Often has lower intensity.

Simulation of Reaction Pathways and Transition States

Computational chemistry can also be used to model chemical reactions, mapping out the entire reaction pathway from reactants to products. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—and calculating the activation energy. This information is vital for understanding reaction mechanisms and kinetics. For a molecule like this compound, one could simulate reactions such as electrophilic aromatic substitution or oxidation, identifying the most likely reaction sites and the energy barriers involved.

Research on the Theoretical and Computational Chemistry of this compound Remains Undocumented in Publicly Accessible Literature

A thorough review of available scientific literature reveals a notable absence of specific theoretical and computational chemistry studies focused on the compound this compound. Despite the growing interest in the computational analysis of organic molecules for various applications, dedicated research exploring the solvent effects on its molecular properties and its non-linear optical (NLO) characteristics is not presently found in the public domain.

Computational chemistry serves as a powerful tool to predict and understand the behavior of molecules. Methodologies such as Density Functional Theory (DFT) are commonly employed to investigate molecular structure, reactivity, and various properties. For instance, the Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM) is a widely used approach to simulate the effects of a solvent on a molecule's behavior, providing insights into its properties in different environments.

Furthermore, the investigation of non-linear optical (NLO) properties through computational methods is a significant area of materials science research. Organic molecules with specific structural features can exhibit large NLO responses, making them candidates for applications in optoelectronics and photonics. These studies typically involve the calculation of properties like dipole moment, polarizability, and hyperpolarizability to assess a molecule's potential for NLO applications.

While computational studies have been conducted on a variety of phenolic and amino-substituted aromatic compounds, a specific focus on this compound is not apparent in the reviewed literature. The unique substitution pattern of this molecule, with both amino and dimethoxy groups on the phenol ring, suggests that it could possess interesting electronic and chemical properties worthy of theoretical investigation. However, without dedicated research, any discussion of its solvent effects or NLO properties would be purely speculative.

The absence of such studies indicates a potential area for future research. A computational analysis of this compound could provide valuable data on its molecular geometry, electronic structure, and spectroscopic properties. Furthermore, exploring its behavior in different solvents using IEF-PCM models and investigating its potential for non-linear optical applications would contribute to a deeper understanding of this compound and could guide future experimental work.

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

Advanced 1H and 13C NMR Techniques (e.g., 2D NMR, NOESY)

Detailed ¹H and ¹³C NMR data are critical for the structural assignment of 6-Amino-2,3-dimethoxyphenol. One-dimensional ¹H NMR would reveal the chemical shifts, integration, and coupling constants of the aromatic and substituent protons, while ¹³C NMR would identify the chemical shifts of each unique carbon atom in the molecule. Advanced two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish connectivity between protons and carbons. Specifically, COSY would identify proton-proton couplings, HSQC would correlate directly attached proton-carbon pairs, and HMBC would reveal longer-range couplings between protons and carbons, which is invaluable for assigning quaternary carbons and confirming the substitution pattern on the aromatic ring. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment would provide information about the spatial proximity of protons, further confirming the regiochemistry of the substituents.

As of the latest search, specific ¹H, ¹³C, and 2D NMR spectral data for this compound are not available in publicly accessible literature.

Technique Information Yielded Expected Data for this compound
¹H NMR Chemical shift, integration, coupling constants of protons.Signals for the two aromatic protons, the amine (NH₂) protons, and the two methoxy (B1213986) (OCH₃) groups.
¹³C NMR Chemical shifts of unique carbon atoms.Resonances for the six aromatic carbons and the two methoxy carbons.
COSY Correlation of coupled protons.Cross-peaks indicating the coupling between adjacent aromatic protons.
HSQC Correlation of directly bonded C-H pairs.Cross-peaks linking each aromatic proton to its attached carbon.
HMBC Long-range (2-3 bond) C-H correlations.Correlations confirming the positions of the amino and methoxy groups relative to the aromatic protons.
NOESY Spatial proximity of protons.Through-space correlations between the aromatic protons and the protons of the methoxy groups.

Solid-State NMR for Polymorphic Studies

Solid-state NMR (ssNMR) is a powerful tool for studying the structure and dynamics of molecules in the solid phase. It is particularly useful for characterizing polymorphs, which are different crystalline forms of the same compound. By analyzing the chemical shifts and line shapes in ssNMR spectra, one can gain insights into the local environment of the nuclei, including internuclear distances and molecular packing.

Specific solid-state NMR studies on this compound have not been reported in the available literature.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, FT-IR and Raman spectra would be expected to show characteristic bands for the N-H stretching of the primary amine, O-H stretching of the phenol (B47542), C-H stretching of the aromatic ring and methoxy groups, C=C stretching of the aromatic ring, and C-O stretching of the phenol and methoxy ethers. The complementary nature of FT-IR and Raman spectroscopy would provide a comprehensive vibrational profile of the molecule.

While FT-IR data for related dimethoxyphenol derivatives are available, specific and complete FT-IR and Raman spectral analyses for this compound are not present in the reviewed literature. orgchemres.orgorientjchem.orgtandfonline.com

Functional Group Expected Vibrational Mode Approximate Wavenumber (cm⁻¹)
Phenolic O-HStretching3500-3200 (broad)
Amino N-HSymmetric & Asymmetric Stretching3500-3300
Aromatic C-HStretching3100-3000
Aliphatic C-H (methoxy)Stretching3000-2850
Aromatic C=CStretching1600-1450
Amino N-HBending1650-1580
C-O (Aryl ether)Asymmetric Stretching1275-1200
C-O (Aryl ether)Symmetric Stretching1075-1020

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an essential technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. This allows for the calculation of the molecular formula. Furthermore, analysis of the fragmentation pattern in the mass spectrum can provide valuable structural information.

For this compound (C₈H₁₁NO₃), HRMS would confirm the exact mass. The fragmentation pattern would likely involve the loss of methyl radicals (•CH₃) from the methoxy groups and potentially the loss of carbon monoxide (CO) or other small neutral molecules, providing further evidence for the proposed structure.

Specific high-resolution mass spectrometry data, including exact mass and detailed fragmentation analysis for this compound, are not detailed in the available scientific reports. uobaghdad.edu.iq

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.

The UV-Vis spectrum of this compound would be expected to show absorptions characteristic of a substituted benzene (B151609) ring. The presence of the amino and hydroxyl groups, which are strong auxochromes, would likely cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene. The exact λmax values would be influenced by the solvent polarity.

While UV-Vis data for many phenolic compounds are known, specific spectral data for this compound, including λmax values and molar absorptivity coefficients, are not reported in the surveyed literature. researchgate.netscience-softcon.descience-softcon.de

X-ray Crystallography for Precise Three-Dimensional Molecular Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding, can be constructed.

A successful X-ray crystallographic analysis of this compound would provide unequivocal proof of its connectivity and conformation in the solid state. It would also reveal details about the hydrogen bonding network involving the phenolic hydroxyl and amino groups, which influences the crystal packing.

There are no published reports of the single-crystal X-ray structure of this compound in the Cambridge Structural Database or other publicly available resources. tandfonline.comiucr.orgresearchgate.net

Advanced Spectroscopic Probes for Environmental Monitoring (excluding human samples)

The detection and quantification of emerging organic contaminants in environmental matrices are of significant importance. While specific research on the environmental monitoring of this compound is not extensively documented, the structural characteristics of the molecule—possessing both phenolic and aromatic amine functionalities—suggest that several advanced spectroscopic techniques are highly applicable for its detection in non-human environmental samples like water and soil. The methodologies developed for other phenolic and aminophenolic compounds provide a strong foundation for establishing monitoring protocols for this compound.

UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of aromatic compounds in aqueous solutions. Phenolic compounds exhibit characteristic absorption bands in the UV region of the electromagnetic spectrum, which arise from π → π* electronic transitions within the benzene ring. The position and intensity of these absorption maxima are influenced by the nature and position of substituents on the ring. For this compound, the presence of the amino (-NH2), hydroxyl (-OH), and methoxy (-OCH3) groups, all of which are auxochromes, is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted phenol.

Derivative spectrophotometry can be employed to enhance the resolution of overlapping spectra in mixtures of phenolic compounds, a common scenario in environmental samples. nih.gov Methods like derivative ratio-zero crossing spectra (DRZCS) and successive derivative subtraction have been successfully used for the simultaneous analysis of phenol, 2-aminophenol, and 4-aminophenol (B1666318) in water samples. nih.gov These techniques could be adapted for the detection of this compound. The maximum absorption wavelengths for related aminophenol compounds provide an indication of the spectral region of interest. walshmedicalmedia.comeuropa.eu

Interactive Table 1: UV-Visible Absorption Data for Related Phenolic Compounds

CompoundSolventλmax 1 (nm)λmax 2 (nm)Reference
p-AminophenolWater229294 nih.gov
p-Aminophenol-234301.4 europa.eu
o-AminophenolMethanol211271 walshmedicalmedia.com
3-AminophenolWater~280- researchgate.net
2,3-Dimethoxyphenol (B146663)--- nih.govchemicalbook.com

Fluorescence Spectroscopy

Fluorescence spectroscopy offers high sensitivity and selectivity for the detection of certain organic molecules. Many phenolic compounds are naturally fluorescent or can be derivatized to produce fluorescent products. The excitation and emission wavelengths are characteristic of the specific compound and its environment. Three-dimensional fluorescence spectroscopy, which generates excitation-emission matrices (EEMs), combined with chemometric methods like parallel factor analysis (PARAFAC), is a powerful tool for identifying and quantifying multiple phenolic compounds in complex environmental samples, such as river or industrial wastewater. rsc.orgnih.govepa.gov

This technique has been successfully applied to monitor various phenols and cresols in aquatic environments. rsc.orgnih.gov Given that aminophenols and other substituted phenols exhibit fluorescence, it is highly probable that this compound would also be detectable using this method. The development of specific luminescent probes, such as those based on lanthanide complexes that are quenched by phenolic compounds, represents another promising avenue for sensitive and selective detection in industrial effluents. ekb.eg

Interactive Table 2: Fluorescence Spectroscopy Data for Phenolic Compound Detection

TechniqueAnalyte(s)Excitation λ (nm)Emission λ (nm)Key FindingsReference
3D-EEM with PARAFACPhenol, Cresols, Catechol, Resorcinol250-350280-450Quantitative determination in mixtures is possible. rsc.orgnih.gov
3D-EEM with APTLDResorcinol, HydroquinoneNot specifiedNot specifiedAccurate determination even with spectral overlap and interference. epa.gov
Ratiometric LuminescencePhenolNot specified590 and 614Detection limit of 1.2 µg/mL in industrial effluents. ekb.eg

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy provide detailed structural information based on the vibrational modes of a molecule, yielding a unique "fingerprint" for identification.

Infrared (IR) Spectroscopy: In the context of this compound, FT-IR spectroscopy would be expected to show characteristic absorption bands for O-H and N-H stretching (typically in the 3200-3500 cm⁻¹ region), C-H stretching of the aromatic ring and methoxy groups, C=C stretching within the aromatic ring (around 1500-1600 cm⁻¹), and C-O stretching for the hydroxyl and methoxy groups (around 1000-1300 cm⁻¹). walshmedicalmedia.com While direct analysis in aqueous environmental samples is challenging due to the strong IR absorption of water, IR spectroscopy is invaluable for the characterization of extracts from environmental samples.

Raman Spectroscopy: Raman spectroscopy is particularly well-suited for aqueous samples due to the weak Raman scattering of water. It can be used for the in-situ detection of pollutants. Resonance Raman spectroscopy, where the laser excitation wavelength is chosen to coincide with an electronic absorption band of the analyte, can significantly enhance the signal intensity, allowing for trace-level detection. nih.govacs.org This technique has been used for the analysis of substituted phenols in water, with detection limits in the mg/L range reported for nitrophenols. optica.org The specific vibrational frequencies are sensitive to the type and position of substituents on the benzene ring, which would allow for the differentiation of isomers. optica.org

Mass Spectrometry

Mass spectrometry (MS), typically coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is a cornerstone for the unambiguous identification and quantification of organic contaminants in environmental samples. This approach was used to prove and quantify 3,5-dimethoxyphenol (B141022) in biological material after extraction. nih.gov The electron ionization (EI) mass spectrum of a related compound, p-aminophenol, shows a prominent molecular ion peak at m/z 109. nih.gov For this compound, GC-MS or LC-MS analysis would provide a distinct mass spectrum and retention time, enabling its positive identification and quantification even at very low concentrations in complex environmental matrices.

Applications of 6 Amino 2,3 Dimethoxyphenol in Chemical Sciences and Technology

Role in Biocatalysis and Enzyme Engineering

Biocatalysis leverages enzymes to perform chemical transformations, offering a green and highly selective alternative to traditional chemical methods. 6-Amino-2,3-dimethoxyphenol, as a phenolic amine, is a suitable substrate for oxidoreductases like laccases, which are central to various biotechnological processes.

Substrate for Laccase Activity in Industrial Processes

Laccases (benzenediol: oxygen oxidoreductases) are multi-copper enzymes that catalyze the one-electron oxidation of a wide range of phenolic compounds, aromatic amines, and other electron-rich substrates, using molecular oxygen as the final electron acceptor and producing water as the only byproduct. nih.govnih.gov This characteristic makes them "green catalysts" for industrial applications. nih.gov

While 2,6-dimethoxyphenol (B48157) is a canonical substrate used to measure laccase activity, aminophenols are also recognized substrates. mdpi.comresearchgate.net Laccases oxidize o-aminophenols to produce radical intermediates. These radicals can then undergo further non-enzymatic reactions to form colored dimers, oligomers, and polymers. tandfonline.com This reactivity is harnessed in industries such as textile dyeing, where laccases can be used to synthesize dyes in situ. Although specific industrial-scale applications focusing solely on this compound are not widely documented, its structural similarity to other laccase-susceptible aminophenols makes it a potential substrate for these processes.

Table 1: General Substrate Classes for Laccase Enzymes

Substrate Class Example(s) General Reaction Product
Phenols 2,6-Dimethoxyphenol, Catechol Phenoxy Radicals, Quinones
Aromatic Amines o-Aminophenol, Aniline (B41778) Radical Cations, Polymers
Polyphenols Quercetin, Tannins Oxidized Polyphenols

This table presents general classes of laccase substrates. This compound belongs to the aromatic amines/phenols class.

Enzymatic Derivatization for Production of Value-Added Compounds

The enzymatic transformation of relatively simple substrates into complex, high-value molecules is a cornerstone of modern biotechnology. Laccases are particularly effective in this role, facilitating the synthesis of bioactive compounds. rsc.org A key application involving o-aminophenol substrates is the laccase-mediated synthesis of phenoxazines. nih.gov

The process involves the laccase-catalyzed oxidation of two o-aminophenol molecules to form phenoxy radicals. These reactive intermediates then undergo a non-enzymatic oxidative cyclization to form the phenoxazine (B87303) core structure. Phenoxazines are a class of heterocyclic compounds with applications as dyes and possess various biological activities. nih.gov The substitution pattern on the aminophenol precursor, such as the methoxy (B1213986) groups on this compound, would directly influence the properties of the resulting phenoxazine derivative. This biocatalytic route offers an eco-friendly alternative to traditional chemical syntheses, which often require harsh conditions and metal catalysts. rsc.orgnih.gov

Applications in Lignin (B12514952) Valorization and Biomass Conversion

Lignin is a complex, aromatic biopolymer that constitutes a significant fraction of lignocellulosic biomass. acs.org It is the most abundant renewable source of aromatic chemicals on Earth. The goal of lignin valorization is to break down this recalcitrant polymer into valuable, low-molecular-weight aromatic compounds. nih.gov

The primary structural units of lignin include methoxy-substituted phenols, such as coniferyl and sinapyl alcohols. acs.org Thermochemical and biological conversion processes can depolymerize lignin to yield a mixture of phenolic compounds, including guaiacol (B22219) and syringol (2,6-dimethoxyphenol). nih.gov While the direct enzymatic conversion of lignin to this compound has not been reported, lignin serves as a potential starting point. A plausible, albeit multi-step, pathway involves:

Depolymerization of lignin to obtain syringol or related dimethoxyphenols.

Chemical or enzymatic modification to introduce a nitro group onto the aromatic ring.

Subsequent reduction of the nitro group to an amine, yielding an aminophenol.

Research has demonstrated a four-step chemical synthesis of 2,6-dimethoxy-p-aminophenol from birch wood lignin with a high yield, highlighting the feasibility of producing high-value aminophenols from biomass. researchgate.net This approach underscores the potential of integrating biomass conversion with chemical synthesis to produce compounds like this compound.

Precursor and Building Block in Organic Synthesis

The functional groups of this compound—a primary amine, a hydroxyl group, and two methoxy groups on an aromatic ring—make it a versatile precursor for organic synthesis.

Synthesis of Fine Chemicals and Intermediates

As a substituted o-aminophenol, this compound can be used as a starting material for synthesizing various heterocyclic compounds, such as phenoxazines, as mentioned previously. nih.gov The amine and hydroxyl groups are nucleophilic and can participate in condensation reactions to form larger, more complex molecules. For instance, reactions with dicarbonyl compounds can lead to the formation of various fused ring systems. While specific examples detailing the use of this compound as a building block for fine chemicals are limited in readily available literature, the known reactivity of the o-aminophenol moiety is well-established for creating diverse chemical scaffolds. researchgate.net

Monomer in Polymer Chemistry (e.g., Conductive Polymers, excluding biomedical)

The development of new polymers from renewable or specialized monomers is a significant area of materials science. Dimethoxyphenol-based monomers are useful for preparing polymers with potentially improved properties like higher glass transition temperatures and thermal stability. google.com

Specifically, aminophenols can be polymerized to form conductive polymers. For example, o-aminophenol can be polymerized electrochemically or enzymatically using laccase to produce poly-o-aminophenol (POAP). science24.com This polymer is a promising material for applications such as biocathodes in fuel cells because it can mediate electron transfer between an enzyme's active site and an electrode surface. science24.com The laccase-catalyzed polymerization of aniline is another example of creating conductive polymers via a green route. frontiersin.org

Given its structure as a substituted o-aminophenol, this compound could serve as a monomer for similar laccase-mediated polymerizations. The presence of two methoxy groups on the phenyl ring would be expected to influence the polymerization process and the final properties of the polymer, such as its solubility, conductivity, and morphology. A patent for polymers prepared from functionalized dimethoxyphenols lists 2,3-dimethoxyphenol (B146663) as a potential monomer, further supporting the viability of this compound class in polymer chemistry. google.com

Table 2: Compounds Mentioned in this Article

Compound Name Class
This compound Aminophenol
2,6-Dimethoxyphenol (Syringol) Phenol (B47542)
Aniline Aromatic Amine
Catechol Phenol
Coniferyl alcohol Lignin Monomer
Guaiacol Phenol
Phenoxazine Heterocyclic Compound
Poly-o-aminophenol (POAP) Conductive Polymer
Quercetin Polyphenol

Environmental Applications and Degradation Studies

The presence of compounds like this compound in the environment, whether from industrial discharge or as breakdown products of larger molecules like lignin or certain dyes, necessitates an understanding of their fate and transport. Research into its degradation provides insights into natural attenuation processes and informs the development of remediation technologies.

The biodegradation of phenolic compounds is a key environmental process, often mediated by microorganisms equipped with specialized enzymes. Fungi, in particular, are known for their ability to degrade complex aromatic compounds. Studies on compounds structurally related to this compound, such as 2,6-dimethoxyphenol (syringol), have shown that certain fungal species can effectively break them down. For example, the filamentous fungus Aspergillus awamori has been shown to completely degrade 1.0 g/L of 2,6-dimethoxyphenol over seven days when it is provided as the sole source of carbon and energy. researchgate.net The degradation kinetics for such processes can often be described by models like the Haldane-type kinetics, which account for substrate inhibition at high concentrations. researchgate.net

The primary enzymatic mechanism for the initial attack on such phenolic compounds is oxidation, often catalyzed by copper-containing enzymes called laccases (p-diphenol:oxygen oxidoreductase; EC 1.10.3.2). mdpi.com Laccases are found in many white-rot fungi and some bacteria and can oxidize a wide range of phenolic and anilinic substrates. mdpi.comnih.gov The enzyme catalyzes a one-electron oxidation of the substrate, generating a phenoxy radical. This radical can then undergo further non-enzymatic reactions, including polymerization or ring cleavage, initiating the breakdown of the molecule. nih.gov The degradation of various dimethylphenols has been observed in bacteria such as Pseudomonas species, which employ different catabolic pathways for ring cleavage. nih.gov Given its structure, this compound is an expected substrate for microbial laccases and other phenol-oxidizing enzymes, making its biodegradation in soil and water matrices a plausible environmental fate.

MicroorganismRelated Compound DegradedConcentrationTime for DegradationKey Enzyme Family
Aspergillus awamori2,6-dimethoxyphenol1.0 g/L7 daysPhenol Oxidases (e.g., Laccase)
Pseudomonas mendocinaDimethylphenolsNot SpecifiedNot SpecifiedCatechol 2,3-dioxygenase
Trametes versicolorPhenols, Aromatic AminesNot SpecifiedNot SpecifiedLaccase

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures used to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). mdpi.com The hydroxyl radical is a powerful, non-selective oxidant that can react with a wide range of organic compounds. nist.gov AOPs include processes like ozonation (O₃), UV/H₂O₂, and Fenton's reagent (Fe²⁺ + H₂O₂).

The degradation of substituted phenols by AOPs has been extensively studied. The reaction is initiated by the attack of •OH on the aromatic ring, which can proceed via two main pathways: electrophilic addition to the ring, forming a hydroxycyclohexadienyl radical, or hydrogen abstraction from the phenolic hydroxyl group, forming a phenoxy radical. For aminophenols, hydrogen abstraction can also occur from the amino group. The subsequent reactions of these radicals lead to the formation of hydroxylated intermediates (like catechols and hydroquinones), ring cleavage, and eventual mineralization to CO₂, H₂O, and inorganic ions. scispace.com

The rate of reaction is highly dependent on the structure of the phenol. The presence of electron-donating groups, such as amino (-NH₂) and methoxy (-OCH₃), generally activates the aromatic ring, making it more susceptible to electrophilic attack by •OH. Therefore, this compound is expected to react rapidly with hydroxyl radicals. The bimolecular rate constants for the reaction of •OH with related compounds are typically very high, often in the range of 10⁹ to 10¹⁰ M⁻¹s⁻¹. researchgate.netnih.govresearchgate.net For example, the rate constant for the neutral form of dimethylamine (B145610) with •OH is (3.3 ± 0.2) × 10⁹ M⁻¹s⁻¹. nih.gov The combination of ozone and UV radiation has been shown to be particularly effective for the elimination of substituted phenols, achieving high rates of removal for both the parent compound and total organic carbon (TOC). nih.gov

Direct photolysis is an important abiotic degradation pathway for aromatic compounds in sunlit surface waters. This process occurs when a molecule absorbs light energy, promoting it to an excited state from which it can undergo chemical reactions such as bond cleavage, rearrangement, or reaction with other species like molecular oxygen. The efficiency of this process is quantified by the quantum yield (Φ), which is the fraction of absorbed photons that result in the chemical transformation of the molecule. rsc.org

Studies on the photodegradation of dimethoxybenzene (DMOB) isomers, which are structurally analogous to the core of this compound, provide valuable insights into its likely photochemical behavior. escholarship.org The photodegradation rates and quantum yields of DMOBs have been found to be significantly enhanced at the air-ice interface compared to aqueous solution, suggesting that environmental phase boundaries can play a critical role in photochemical fate. escholarship.org For 1,2-DMOB and 1,3-DMOB, the quantum yields in aqueous solution are on the order of 0.001 to 0.007. d-nb.info

The photodegradation of substituted phenols is influenced by factors such as pH, which affects the speciation of the compound (i.e., protonated vs. deprotonated form), as the two forms can have different light absorption characteristics and quantum yields. researchgate.netnih.gov The presence of both a hydroxyl and an amino group on this compound means its light absorption properties will be pH-dependent. The mechanism of direct photolysis for phenols often involves the homolytic cleavage of the O-H bond to produce a phenoxy radical and a hydrogen atom, or photoionization to form a radical cation. These reactive intermediates can then undergo further reactions, leading to the formation of various photoproducts, including hydroxylated species and polymers. nih.gov

Analogous CompoundEnvironmental CompartmentMeasured Quantum Yield (Φ)Key Finding
1,2-DimethoxybenzeneAqueous Solution~0.0075Baseline for aqueous degradation.
1,2-DimethoxybenzeneAir-Ice Interface (Snow)~0.052~7-fold enhancement over aqueous phase.
1,3-DimethoxybenzeneAqueous Solution~0.0011Baseline for aqueous degradation.
1,3-DimethoxybenzeneAir-Ice Interface (Snow)~0.027~24-fold enhancement over aqueous phase.
Data derived from studies on dimethoxybenzene isomers. escholarship.orgd-nb.info

Design and Development of Chemical Sensors and Probes

Chemical sensors are devices that transform chemical information into an analytically useful signal. Optical sensors, which rely on changes in light properties like color (colorimetric) or fluorescence, are a major class of these devices. The development of such sensors often relies on "chemosensors" or "probes"—molecules designed to selectively interact with a target analyte and produce a measurable optical response.

The aminophenol functional group is a useful component in the design of chromogenic (color-producing) and fluorogenic probes. The amino and hydroxyl groups can act as binding sites for analytes or as reactive centers that trigger a color change. For example, the oxidation of p-aminophenol is a key step in many chemical reactions that produce colored compounds. rsc.org This reactivity has been harnessed to develop colorimetric sensors. A notable example is a method for detecting p-aminophenol based on its ability to reduce silver ions, leading to the growth of silver nanoshells on gold nanorods. This process causes a distinct color change in the solution, which can be observed by the naked eye and allows for sensitive detection. nih.gov

Derivatives of dimethoxyaniline, which are structurally related to this compound, have been used to synthesize chemosensors. For instance, a symmetrical azine derivative of 3,4-dimethoxyaniline (B48930) was synthesized and shown to function as a colorimetric and fluorometric sensor for formaldehyde. semanticscholar.org The integration of this compound into such platforms could involve its use as a precursor to a dye or a ligand that changes its optical properties upon binding to a target analyte, such as a metal ion. The electron-donating nature of the amino, hydroxyl, and methoxy groups can be exploited to modulate the electronic structure of a chromophore, tuning its absorption and emission wavelengths. The compound could be immobilized on a solid support, such as a polymer or nanoparticle, to create a robust and reusable optical sensing platform. thermofisher.com

2 Mechanisms of Analyte Recognition and Signal Transduction

The utility of this compound in chemical sensing is fundamentally linked to its distinct molecular structure, which facilitates specific interactions with target analytes and enables the conversion of these recognition events into measurable signals. The mechanisms governing analyte recognition and subsequent signal transduction are primarily centered on the chemical reactivity of its amino (-NH2) and hydroxyl (-OH) functional groups, which are strategically positioned on the aromatic ring.

The process of detection using this compound can be conceptualized as a two-step process:

Analyte Recognition: This initial step involves a specific and selective interaction between the this compound molecule and the target analyte. This recognition is often mediated by the nucleophilic amino group.

Signal Transduction: Following the recognition event, a measurable signal is generated. In the context of electrochemical sensors, which are a common application for aminophenol compounds, this signal is typically an electrical response resulting from the oxidation of the phenolic hydroxyl group. mdpi.comnih.gov

Analyte Recognition: The Role of the Amino Group

The primary site for analyte recognition on the this compound molecule is the amino group. This group can interact with a variety of analytes through several mechanisms:

Hydrogen Bonding: The hydrogen atoms of the amino group can act as hydrogen bond donors, while the nitrogen atom can act as a hydrogen bond acceptor. This allows for the formation of specific hydrogen bonding patterns with analytes that possess complementary functional groups, such as carbonyls, hydroxyls, or other amines.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile. This reactivity can be exploited for the detection of electrophilic analytes. The interaction often involves the formation of a new covalent bond, leading to a distinct change in the electronic properties of the molecule.

Schiff Base Formation: In the presence of aldehydes or ketones, the primary amino group of this compound can undergo a condensation reaction to form a Schiff base (an imine). This reaction is highly specific and can be used for the selective detection of these carbonyl-containing compounds. The formation of the Schiff base significantly alters the electronic structure of the molecule, which in turn affects its electrochemical behavior, forming the basis for signal transduction.

Signal Transduction: Electrochemical Oxidation of the Phenolic Hydroxyl Group

The signal transduction mechanism in sensors based on this compound predominantly relies on the electrochemical oxidation of the phenolic hydroxyl group. mdpi.com This process is sensitive to changes in the molecular structure and electronic environment of the phenol ring, which are often induced by the analyte recognition event at the amino group.

The general mechanism for the electrochemical oxidation of aminophenols involves the transfer of electrons and protons to an electrode surface, resulting in the formation of a quinone-imine species. mdpi.com This electrochemical reaction can be monitored using various techniques, such as cyclic voltammetry or differential pulse voltammetry, where the oxidation process generates a current that is proportional to the concentration of the analyte.

The key steps in the signal transduction process are:

Initial State: In the absence of the analyte, the this compound molecule exhibits a characteristic electrochemical behavior, with a specific oxidation potential for the hydroxyl group.

Analyte Binding: When the analyte binds to the amino group, it alters the electron density on the aromatic ring. This change in the electronic environment can either facilitate or hinder the oxidation of the hydroxyl group. For instance, the formation of an electron-donating group through reaction with the analyte would make the phenol easier to oxidize (i.e., at a lower potential).

Electrochemical Oxidation and Signal Generation: Upon applying a potential, the modified this compound-analyte adduct is oxidized at the electrode. This oxidation generates an electrical current. The magnitude of this current or the shift in the oxidation potential can be directly correlated to the concentration of the target analyte.

The electrochemical activity of p-aminophenol, a related compound, is known to involve an oxidation process that forms a quinoneimine, which can then be reduced back to p-aminophenol. mdpi.com This reversible or quasi-reversible process is fundamental to the signal generation in many aminophenol-based electrochemical sensors.

The sensitivity and selectivity of sensors based on this compound can be enhanced by modifying the electrode surface with nanomaterials, such as carbon nanotubes or metal nanoparticles. These materials can increase the surface area for the reaction and catalyze the electrochemical oxidation, leading to improved sensor performance. nih.govrsc.org

The table below summarizes the fundamental mechanisms involved in the application of this compound in chemical sensing.

Mechanism Functional Group Involved Description of Interaction/Process Resulting Change for Signal Transduction
Analyte Recognition Amino (-NH2)Formation of hydrogen bonds with complementary functional groups on the analyte.Alteration of the local chemical environment.
Nucleophilic attack on electrophilic analytes, potentially forming a covalent bond.Significant change in the electronic structure of the molecule.
Condensation reaction with aldehydes or ketones to form a Schiff base.Formation of a new imine bond, leading to a modified molecular structure.
Signal Transduction Hydroxyl (-OH)Electrochemical oxidation of the phenolic hydroxyl group at an electrode surface.Generation of an electrical current or a shift in oxidation potential.
The oxidation process is modulated by the electronic changes induced by analyte recognition at the amino group.The measured electrical signal is proportional to the analyte concentration.

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